molecular formula C11H10N2O4S B11776415 3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole

3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole

Cat. No.: B11776415
M. Wt: 266.28 g/mol
InChI Key: HLUHNNCGWBUXRT-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole is a complex organic compound characterized by the presence of a pyrrole ring substituted with a methylsulfonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by sulfonylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution on the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The methylsulfonyl group can be oxidized to a sulfone.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions include various substituted pyrroles, amines, and sulfones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects. The methylsulfonyl group may also play a role in modulating the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole
  • 3-(Methylsulfonyl)-2-(2-nitrophenyl)-1H-pyrrole
  • 3-(Ethylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole

Uniqueness

3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole is unique due to the specific positioning of the nitro and methylsulfonyl groups on the pyrrole ring, which influences its chemical reactivity and potential applications. The combination of these functional groups provides a distinct set of properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

3-methylsulfonyl-2-(3-nitrophenyl)-1H-pyrrole

InChI

InChI=1S/C11H10N2O4S/c1-18(16,17)10-5-6-12-11(10)8-3-2-4-9(7-8)13(14)15/h2-7,12H,1H3

InChI Key

HLUHNNCGWBUXRT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(NC=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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